
Hsp90-IN-17
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hsp90-IN-17 is a small molecule inhibitor targeting the heat shock protein 90 (HSP90). Heat shock protein 90 is a molecular chaperone involved in the folding, stabilization, and degradation of many proteins, including several oncogenic proteins. Inhibitors of heat shock protein 90, such as this compound, have shown potential in cancer therapy by disrupting the function of heat shock protein 90 and leading to the degradation of its client proteins .
Métodos De Preparación
The synthesis of Hsp90-IN-17 involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce the desired substituents. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity .
Análisis De Reacciones Químicas
Hsp90-IN-17 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Hsp90-IN-17 has been extensively studied for its potential applications in cancer therapy. It has shown efficacy in inhibiting the growth of various cancer cell lines by targeting heat shock protein 90 and disrupting its function. Additionally, this compound has been investigated for its potential use in combination therapy with other anticancer agents to enhance therapeutic outcomes. Beyond cancer, heat shock protein 90 inhibitors like this compound are being explored for their roles in treating neurodegenerative diseases, inflammation, and infectious diseases .
Mecanismo De Acción
Hsp90-IN-17 exerts its effects by binding to the adenosine triphosphate (ATP) binding pocket of heat shock protein 90, thereby inhibiting its ATPase activity. This inhibition prevents the proper folding and stabilization of heat shock protein 90 client proteins, leading to their degradation via the proteasome pathway. The disruption of heat shock protein 90 function affects multiple signaling pathways involved in cell growth, survival, and stress response, ultimately resulting in the inhibition of cancer cell proliferation .
Comparación Con Compuestos Similares
Hsp90-IN-17 is one of several heat shock protein 90 inhibitors that have been developed for therapeutic purposes. Similar compounds include geldanamycin, 17-allylamino-17-demethoxygeldanamycin (17-AAG), and radicicol. Compared to these compounds, this compound has shown improved potency and selectivity for heat shock protein 90, as well as better pharmacokinetic properties. The unique structural features of this compound contribute to its enhanced efficacy and reduced toxicity in preclinical studies .
Propiedades
Fórmula molecular |
C21H20N4O7 |
|---|---|
Peso molecular |
440.4 g/mol |
Nombre IUPAC |
5-[2,4-dihydroxy-6-(4-nitrophenoxy)phenyl]-N-piperidin-4-yl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C21H20N4O7/c26-14-9-17(27)20(18(10-14)31-15-3-1-13(2-4-15)25(29)30)19-11-16(24-32-19)21(28)23-12-5-7-22-8-6-12/h1-4,9-12,22,26-27H,5-8H2,(H,23,28) |
Clave InChI |
WPCKTHWXJWRNOP-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1NC(=O)C2=NOC(=C2)C3=C(C=C(C=C3OC4=CC=C(C=C4)[N+](=O)[O-])O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R)-2,4,6-trihydroxy-2-[(4-hydroxyphenyl)methyl]-1-benzofuran-3-one](/img/structure/B12397142.png)



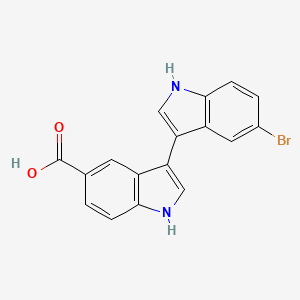
![N-[2-chloro-5-(3-pyridin-4-yl-2H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl]-4-fluorobenzenesulfonamide](/img/structure/B12397170.png)
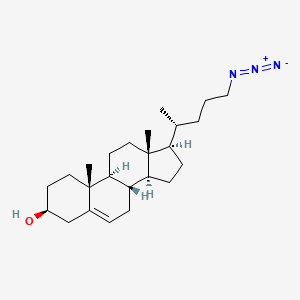
![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hexadecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B12397182.png)
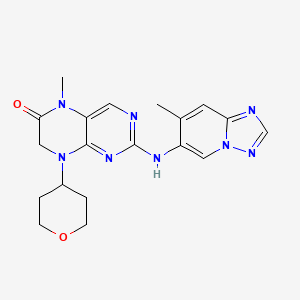
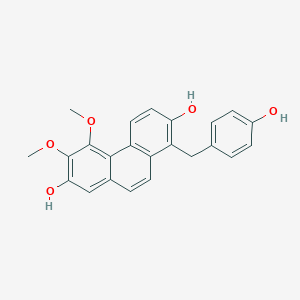

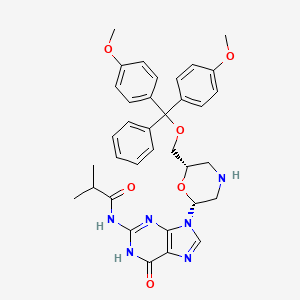
![[(3aR,4R,7aR)-5-[(2S)-5-acetyloxypentan-2-yl]-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-4-yl] 2-methylpropanoate](/img/structure/B12397208.png)
![8-chloro-9-[(2R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-6-one](/img/structure/B12397214.png)
